6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(2-methoxyphenyl)-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-27-17-5-3-2-4-15(17)16-10-11-18-20-21-19(23(18)22-16)28-12-13-6-8-14(9-7-13)24(25)26/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVLQDFJWCRNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC4=CC=C(C=C4)[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbon disulfide to create the triazole scaffold.
- Substitution Reactions : Introducing the 2-methoxyphenyl and 4-nitrobenzyl groups through nucleophilic substitution reactions.
- Purification : The final product is purified using crystallization techniques to obtain high purity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was evaluated against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080).
- IC50 Values :
These values indicate that the compound exhibits potent antiproliferative activity comparable to established anticancer agents like Combretastatin A-4 (CA-4).
The mechanism by which this compound exerts its biological effects primarily involves:
- Tubulin Polymerization Inhibition : The compound effectively inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest at the G2/M phase .
- Molecular Interaction : Molecular modeling studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of related compounds within the same class:
- Study on 3-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines :
- Comparative Analysis with CA-4 :
Data Summary Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | SGC-7901 | 0.014 | Tubulin inhibition |
| This compound | A549 | 0.008 | Tubulin inhibition |
| This compound | HT-1080 | 0.012 | Tubulin inhibition |
Comparison with Similar Compounds
Structural Analogues with PDE4 Inhibitory Activity
Triazolopyridazines and related heterocycles are prominent PDE4 inhibitors. Key comparisons include:
Key Insights :
- Electron-rich substituents (e.g., methoxy groups) at position 6 enhance PDE4A binding affinity, as seen in Compound 18 .
Triazolopyridazines with Antimicrobial Activity
highlights substituted triazolopyridazines with antifungal and antibacterial properties.
Key Insights :
GABAA Receptor Modulators
Triazolopyridazines like TPA023 and MRK-696 target GABAA receptors.
Key Insights :
Other Structural Analogues
Key Insights :
- The nitro group in the target compound may offer superior metabolic stability compared to chlorophenylthio derivatives .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Key Optimization Parameters :
Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and planarity of the triazolopyridazine core .
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition or cytotoxicity assays .
- Structural Isomerism : Confirm regiochemistry via NOESY NMR (e.g., proximity of nitrobenzyl and methoxyphenyl groups) .
- Solubility Effects : Pre-treat compounds with DMSO/PEG-400 mixtures to ensure consistent bioavailability in cell-based assays .
Example Case : Conflicting IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences. Validate under uniform [ATP] = 1 mM .
How to design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
-
Systematic Substituent Variation :
-
Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ in human hepatocytes ≥30 mins) .
What strategies mitigate stability issues during synthesis and storage?
Methodological Answer:
- Synthesis :
- Storage :
- Lyophilize and store at -20°C under desiccation (≤5% humidity) to prevent hydrolysis of the thioether bond .
Which computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2, PDB: 1H1S) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess triazole ring rigidity and ligand-protein stability .
- QSAR Modeling : Train models with RDKit descriptors (e.g., topological polar surface area ≈90 Ų for blood-brain barrier penetration) .
How can aqueous solubility be improved without compromising activity?
Methodological Answer:
- Structural Modifications :
- Formulation : Use β-cyclodextrin inclusion complexes (1:1 molar ratio) to enhance solubility to ≥1 mg/mL .
What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Key Challenges :
- Process Validation : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, pH) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
